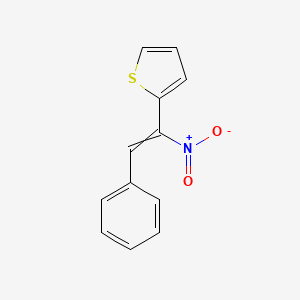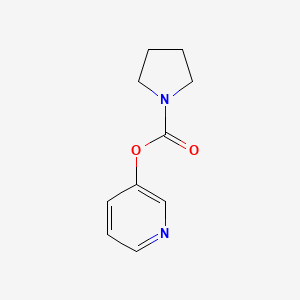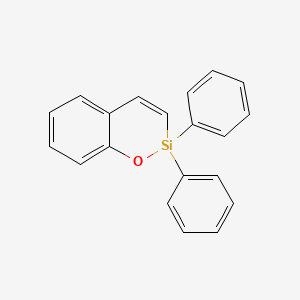
2-(1-Nitro-2-phenylethenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Nitro-2-phenylethenyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring composed of four carbon atoms and one sulfur atom. This particular compound features a nitro group and a phenylethenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Nitro-2-phenylethenyl)thiophene can be achieved through several methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of thiophenes is typically carried out using nitric acid and acetic acid, which generates 2-nitro thiophene as an intermediate . This intermediate can then undergo further reactions to introduce the phenylethenyl group.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to couple thiophene derivatives with phenylethenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The choice of reagents and catalysts, as well as reaction conditions, would be optimized for efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Nitro-2-phenylethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms with hydrogenated nitro groups.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
2-(1-Nitro-2-phenylethenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(1-Nitro-2-phenylethenyl)thiophene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylethenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrothiophene: A simpler analog with only a nitro group attached to the thiophene ring.
2-Phenylethenylthiophene: Lacks the nitro group but contains the phenylethenyl group.
2,5-Dinitrothiophene: Contains two nitro groups, making it more reactive in certain chemical reactions.
Uniqueness
2-(1-Nitro-2-phenylethenyl)thiophene is unique due to the presence of both the nitro and phenylethenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63183-12-0 |
|---|---|
Fórmula molecular |
C12H9NO2S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
2-(1-nitro-2-phenylethenyl)thiophene |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H |
Clave InChI |
UJUHZXUDRIPUHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CS2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)




![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)

![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)






